![molecular formula C20H16F2N4O B2780111 2-(3,5-difluorobenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one CAS No. 1251619-60-9](/img/structure/B2780111.png)

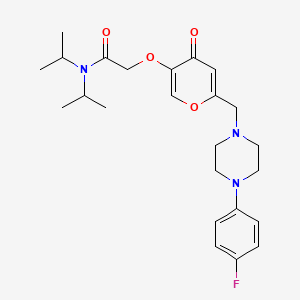

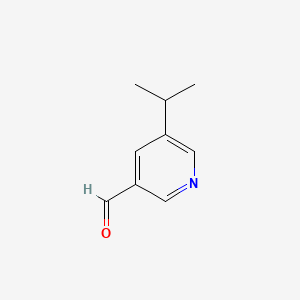

2-(3,5-difluorobenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3,5-difluorobenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is a nitrogen-containing heterocyclic compound with a fused triazolo-pyridazinone core. Structurally, it belongs to the class of 1,2,4-triazoles, which have significant pharmacological applications. These compounds exhibit diverse biological properties, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities. Additionally, they find applications in organocatalysis, agrochemicals, and materials science .

Synthesis Analysis

The synthesis of 1,2,4-triazoles involves various methods, including cyclization reactions, condensation reactions, and multicomponent reactions. For instance, 1,2,4-triazoles can be synthesized using 3-amino-1,2,4-triazole as a starting material. These synthetic strategies enable the construction of diverse bioactive molecules with potential therapeutic applications .

Molecular Structure Analysis

The molecular formula of This compound is C20H16F2N4O . It has an average mass of 366.364 Da and a monoisotopic mass of 366.129211 Da . The ChemSpider ID for this compound is 26316506 .

Physical and Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Heterocyclic Compounds in Medicinal Chemistry

Heterocyclic compounds, especially those containing pyridazine or triazolo[4,3-b]pyridazine moieties, have demonstrated significant pharmaceutical importance. The synthesis, structure analysis, and theoretical calculations of these compounds offer insights into their potential applications in drug design and development. For example, the study by Sallam et al. (2021) details the synthesis and characterization of a pyridazine analog, highlighting its structural and energetic properties through density functional theory (DFT) calculations and Hirshfeld surface analysis. Such studies are foundational in understanding the interaction mechanisms of these compounds with biological targets, potentially leading to novel therapeutic agents (Sallam et al., 2021).

Antimicrobial Activities

Research on fused pyrimidines and pyridazinone derivatives has revealed their antimicrobial activities. Compounds synthesized from various hydrazine derivatives and evaluated for antimicrobial properties provide a basis for the development of new antibacterial and antifungal agents. This area of research, as exemplified by the work of Hossain and Bhuiyan (2009), is crucial for addressing the growing concern of antimicrobial resistance and finding effective treatments for infectious diseases (Hossain & Bhuiyan, 2009).

Antioxidant Properties

The study of heterocyclic compounds extends to evaluating their antioxidant properties. For instance, Abuelizz et al. (2019) synthesized a series of 2-methylthio-pyrido-triazolopyrimidines and assessed their antioxidant activities using various assays. Such research is vital for discovering compounds that could mitigate oxidative stress-related diseases, offering a pathway to novel antioxidants that could complement existing therapeutic strategies (Abuelizz et al., 2019).

Propiedades

IUPAC Name |

2-[(3,5-difluorophenyl)methyl]-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F2N4O/c1-12-3-4-15(7-13(12)2)18-5-6-19-24-25(20(27)26(19)23-18)11-14-8-16(21)10-17(22)9-14/h3-10H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQWHVBNIECWFSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NN3C(=NN(C3=O)CC4=CC(=CC(=C4)F)F)C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2780029.png)

![(2Z)-2-cyano-3-(dimethylamino)-N-[(3-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B2780030.png)

![2-{1-[(3-aminopyridin-2-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2780033.png)

![3-(3-bromophenyl)-8-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2780034.png)

![3-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(2-ethoxyphenyl)urea](/img/structure/B2780037.png)

![N-[(furan-2-yl)methyl]-2-[2-(methoxymethyl)-1H-1,3-benzodiazol-1-yl]acetamide](/img/structure/B2780038.png)

![2-[(4-chlorophenyl)formamido]-N-(4-cyano-1-methylpiperidin-4-yl)propanamide](/img/structure/B2780041.png)

![N-[(Z)-2-[4-(4-methoxyphenyl)-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]-3-(trifluoromethyl)aniline](/img/structure/B2780042.png)